TRAP-6 amide (TFA)
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Overview
Description
TRAP-6 amide (TFA) is a synthetic peptide fragment known as Thrombin Receptor Activating Peptide. It functions as a potent agonist for the protease-activated receptor 1 (PAR-1), which is involved in platelet aggregation and other cellular processes. This compound is widely used in scientific research to study platelet behavior, coagulation, and related mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
TRAP-6 amide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis typically involves the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While specific industrial production methods for TRAP-6 amide (TFA) are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
TRAP-6 amide (TFA) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is TRAP-6 amide (TFA) itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
TRAP-6 amide (TFA) has a wide range of applications in scientific research:
Platelet Aggregation Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated aggregation
Coagulation Research: It helps in understanding the mechanisms of platelet aggregation and coagulation processes
Pharmacological Studies: It serves as a positive control in studies involving anti-platelet drugs.
Cell Signaling Research: It is used to study the activation of intracellular signaling pathways related to PAR-1.
Mechanism of Action
TRAP-6 amide (TFA) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR-1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, structural changes, and degranulation. The key molecular targets involved include G-proteins and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
Comparison with Similar Compounds
Similar Compounds
SFLLRN-NH2: Another thrombin receptor activating peptide with similar functions.
TFLLR-NH2: A peptide that also activates PAR-1 but with different potency and efficacy.
Uniqueness
TRAP-6 amide (TFA) is unique due to its high potency and ability to induce irreversible platelet aggregation. Its specific sequence and structure make it a valuable tool for studying platelet behavior and coagulation mechanisms .
Properties
Molecular Formula |
C36H57F3N10O11 |
---|---|
Molecular Weight |
862.9 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H56N10O9.C2HF3O2/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
InChI Key |
FCJXDDFURZKDIN-POCCEKOUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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